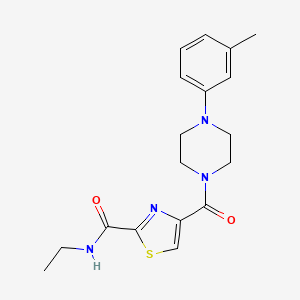

N-ethyl-4-(4-(m-tolyl)piperazine-1-carbonyl)thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-ethyl-4-(4-(m-tolyl)piperazine-1-carbonyl)thiazole-2-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The compound also features a piperazine ring, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring and a piperazine ring. The ethyl group attached to the nitrogen of the thiazole ring and the m-tolyl group attached to the piperazine ring would also be key features .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide bond could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar amide bond and the potential for hydrogen bonding might suggest that this compound has some degree of water solubility .Mechanism of Action

Target of Action

The primary targets of the compound, also known as N-ethyl-4-(4-(m-tolyl)piperazine-1-carbonyl)thiazole-2-carboxamide, are currently unknown. The compound is a derivative of piperazine , a class of compounds known to exhibit a wide range of biological and pharmaceutical activity . Piperazine derivatives are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

Based on the known activities of similar piperazine derivatives, it can be hypothesized that the compound may interact with its targets to induce a biological response .

Advantages and Limitations for Lab Experiments

N-ethyl-4-(4-(m-tolyl)piperazine-1-carbonyl)thiazole-2-carboxamide is a potent and selective inhibitor of TACE, which makes it a valuable tool for investigating the role of TACE in disease pathogenesis. This compound has been shown to be effective in various in vitro and in vivo studies, and its mechanism of action is well understood. However, this compound has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research involving N-ethyl-4-(4-(m-tolyl)piperazine-1-carbonyl)thiazole-2-carboxamide. One potential direction is the development of more potent and selective TACE inhibitors. Another direction is the investigation of the therapeutic potential of TACE inhibitors in various disease models, including cancer and inflammatory diseases. Additionally, the role of TACE in various physiological processes, such as wound healing and tissue regeneration, could be further investigated using TACE inhibitors like this compound.

Synthesis Methods

N-ethyl-4-(4-(m-tolyl)piperazine-1-carbonyl)thiazole-2-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis of this compound involves the reaction of 4-(4-(m-tolyl)piperazine-1-carbonyl)thiazole-2-carboxylic acid with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). The reaction mixture is then purified by column chromatography to obtain this compound in high purity.

Scientific Research Applications

N-ethyl-4-(4-(m-tolyl)piperazine-1-carbonyl)thiazole-2-carboxamide has been widely used in scientific research as a potent inhibitor of TACE. TACE is a key enzyme involved in the processing of TNF-α, a pro-inflammatory cytokine. Inhibition of TACE activity by this compound has been shown to reduce the release of TNF-α, which has been implicated in various inflammatory diseases. This compound has been used in various in vitro and in vivo studies to investigate the role of TACE in disease pathogenesis and to evaluate the therapeutic potential of TACE inhibitors.

Safety and Hazards

properties

IUPAC Name |

N-ethyl-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,3-thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-3-19-16(23)17-20-15(12-25-17)18(24)22-9-7-21(8-10-22)14-6-4-5-13(2)11-14/h4-6,11-12H,3,7-10H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLSBBNUNYCAIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2901771.png)

![(3,4-dimethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2901779.png)

![2-Oxo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3H-1,3-benzoxazole-5-sulfonamide](/img/structure/B2901783.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2901784.png)

![Methyl 2-[(2S,4R)-2-(trifluoromethyl)piperidin-4-yl]acetate;hydrochloride](/img/structure/B2901785.png)

![Methyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2901792.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2901793.png)